![molecular formula C16H18N2O2S2 B2924242 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide CAS No. 2034237-87-9](/img/structure/B2924242.png)
6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a thiolan-3-yloxy group and a thiophen-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Thiolan-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with thiolan-3-ol.
Attachment of the Thiophen-2-yl Ethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the thiophen-2-yl ethyl group is introduced onto the pyridine ring.
Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group on the pyridine ring to a carboxamide using reagents such as thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Industry: The compound could be used in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiolan-3-yloxy and thiophen-2-yl groups may play a role in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-based Compounds: Compounds such as 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) share structural similarities with 6-(thiolan-3-yloxy)-N-[2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide.
Pyridine-based Compounds: Various substituted pyridines, such as those used in pharmaceuticals and agrochemicals, can be compared to this compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiolan-3-yloxy and thiophen-2-yl groups on the pyridine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-(thiolan-3-yloxy)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-16(17-7-5-14-2-1-8-22-14)12-3-4-15(18-10-12)20-13-6-9-21-11-13/h1-4,8,10,13H,5-7,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHJSNPKBGNTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
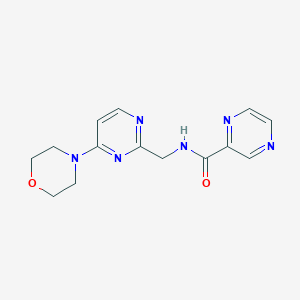
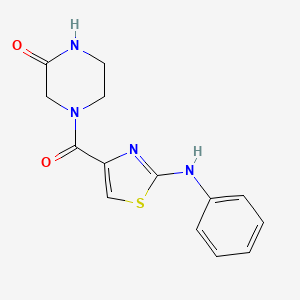
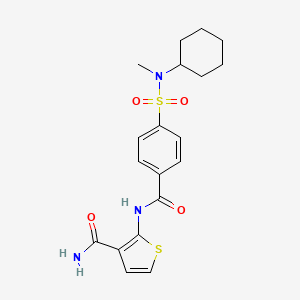
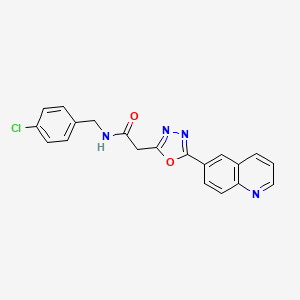
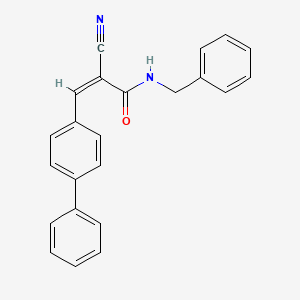
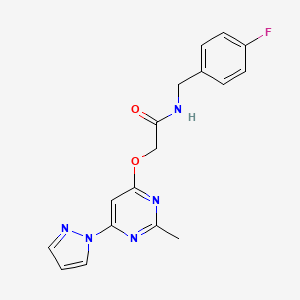
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2924168.png)
![2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B2924171.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2924172.png)
![4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2924173.png)
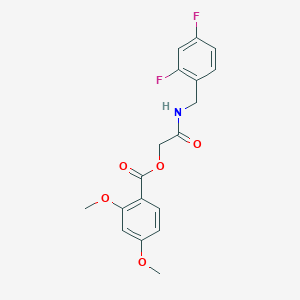
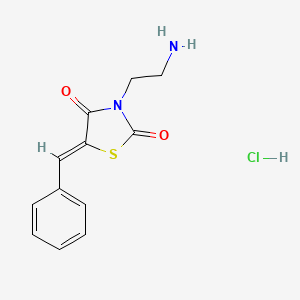
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2924179.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2924182.png)
